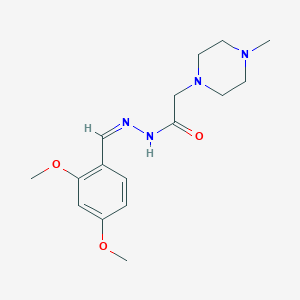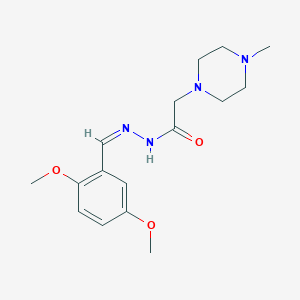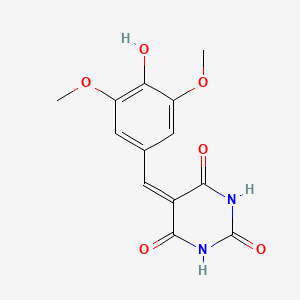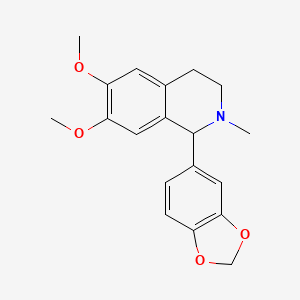
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. These properties can be determined through a combination of experimental techniques and computational methods .Aplicaciones Científicas De Investigación
Inotropic Effects in Cardiology
Research has explored the effects of certain tetrahydroisoquinoline derivatives, including 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, on cardiac function. A study by Khushmatov et al. (2020) found that similar compounds demonstrated dose-dependent negative inotropic effects. This suggests potential applications in cardiology, particularly in managing conditions related to cardiac muscle contractility (Khushmatov et al., 2020).
Chemical Synthesis and Structural Analysis
The compound has been a subject of interest in chemical synthesis and structural analysis. Bremner et al. (1980) described its use in the Meisenheimer rearrangement for synthesizing tetrahydro-2,3-benzoxazepines, highlighting its versatility as a precursor in organic synthesis (Bremner et al., 1980). Additionally, Naicker et al. (2011) conducted a study focusing on the optical activity and crystal structures of similar tetrahydroisoquinoline derivatives, which can be crucial for understanding their reactivity and potential applications (Naicker et al., 2011).
Synthesis of Alkaloids
The compound has been instrumental in the synthesis of various alkaloids. Blank and Opatz (2011) demonstrated its use in synthesizing tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, indicating its importance in the preparation of complex natural compounds (Blank & Opatz, 2011).
Local Anesthetic Activity
In a 2023 study, Azamatov et al. explored the local anesthetic activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, suggesting that compounds structurally similar to 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline may possess significant local anesthetic properties (Azamatov et al., 2023).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-12-8-16(21-2)17(22-3)10-14(12)19(20)13-4-5-15-18(9-13)24-11-23-15/h4-5,8-10,19H,6-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTOOEZYKZTOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC4=C(C=C3)OCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzo[1,3]dioxol-5-yl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3829810.png)
![N-benzyl-4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B3829816.png)
![N'-({[(4-chlorophenyl)amino]carbonyl}oxy)-N-(4-methylphenyl)-3-nitrobenzenecarboximidamide](/img/structure/B3829817.png)
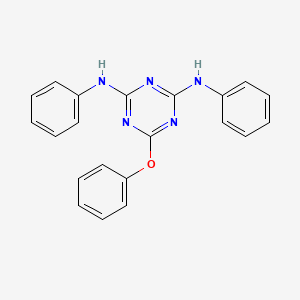
![1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B3829829.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829844.png)
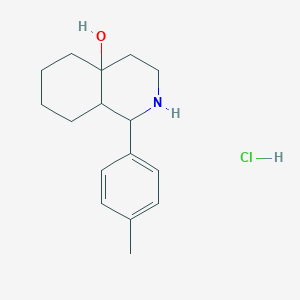
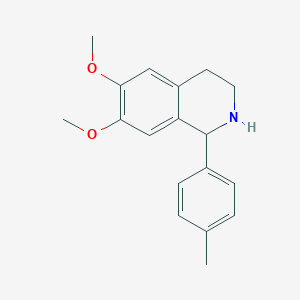
![6-amino-8-(2-chlorophenyl)-2,4-dioxo-2,3,4,8-tetrahydro-1H-pyrano[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B3829879.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3829890.png)
![4-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3829891.png)
